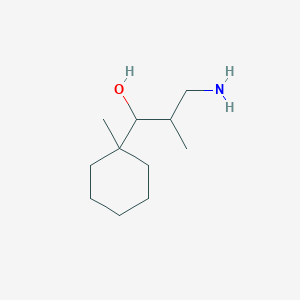
5-Bromo-2-(3-bromo-2-methylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(3-bromo-2-methylpropyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromo-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-(3-bromo-2-methylpropyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a specific temperature to ensure the selective bromination of the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or column chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(3-bromo-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an aminopyridine derivative, while oxidation can yield a pyridine oxide.
科学的研究の応用
5-Bromo-2-(3-bromo-2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Bromo-2-(3-bromo-2-methylpropyl)pyridine exerts its effects involves interactions with specific molecular targets. The bromine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
5-Bromo-2-methylpyridine: Similar in structure but lacks the additional bromine and methylpropyl group.
2-Bromo-5-methylpyridine: Another related compound with different substitution patterns.
5-Bromo-2-(2,5-dimethylpyrrole-1-yl)pyridine: A derivative with a pyrrole ring attached.
Uniqueness
5-Bromo-2-(3-bromo-2-methylpropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C9H11Br2N |
|---|---|
分子量 |
293.00 g/mol |
IUPAC名 |
5-bromo-2-(3-bromo-2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H11Br2N/c1-7(5-10)4-9-3-2-8(11)6-12-9/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
DEPXYDDWFHOTKO-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NC=C(C=C1)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)





![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)


